![molecular formula C18H30N2O4S B14960751 N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is an organic compound with the molecular formula C22H31N3O5S2 It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide typically involves the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of dibutylamine with chlorosulfonic acid to form dibutylsulfamoyl chloride.
Attachment to the Phenyl Ring: The dibutylsulfamoyl chloride is then reacted with 4-aminophenol to form N-[4-(dibutylsulfamoyl)phenyl]amine.
Formation of the Ethoxyacetamide Moiety: The final step involves the reaction of N-[4-(dibutylsulfamoyl)phenyl]amine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The ethoxyacetamide moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(dibutylsulfamoyl)phenyl]acetamide
- N-[4-(dibutylsulfamoyl)phenyl]-2-(2-thienyl)acetamide
- N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C18H30N2O4S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C18H30N2O4S/c1-4-7-13-20(14-8-5-2)25(22,23)17-11-9-16(10-12-17)19-18(21)15-24-6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,21) |
Clave InChI |
FDGLZUYUOIOPOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


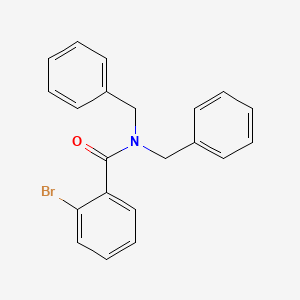
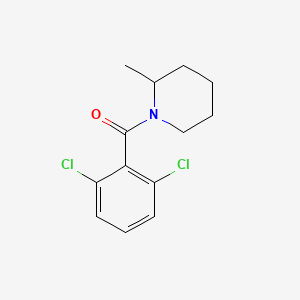
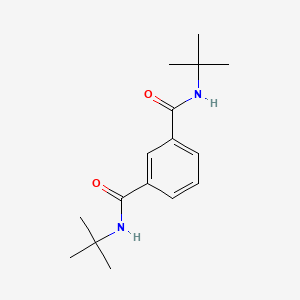
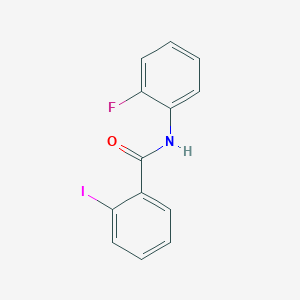
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)


![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
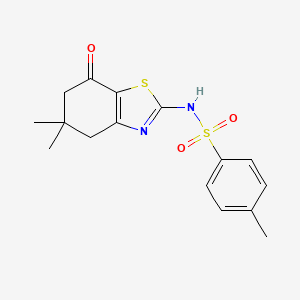

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
